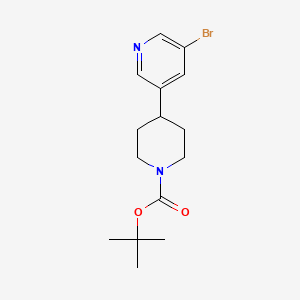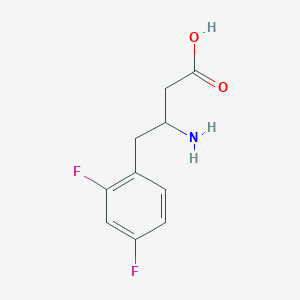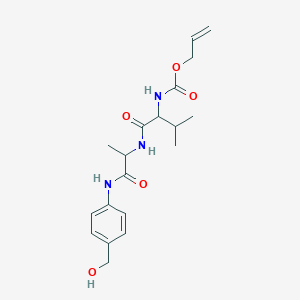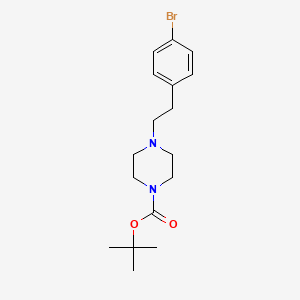
3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is a chemical compound that features a bromine atom at the 3-position and a Boc-protected piperidine group at the 5-position of a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine typically involves the following steps:
Boc Protection: The protection of the piperidine nitrogen with a Boc (tert-butoxycarbonyl) group.
Coupling Reaction: The coupling of the Boc-protected piperidine with the brominated pyridine.
Common reagents used in these reactions include bromine or N-bromosuccinimide for bromination, and di-tert-butyl dicarbonate for Boc protection. The coupling reaction often employs palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Substitution: Various substituted pyridines.
Deprotection: 3-Bromo-5-(piperidin-4-yl)pyridine.
Cross-Coupling: Biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is utilized in several research areas:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and drug candidates.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine depends on its application. In medicinal chemistry, it may act as a ligand or inhibitor, interacting with specific molecular targets such as enzymes or receptors. The Boc group provides stability during synthetic transformations, while the bromine atom allows for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine
- 5-Bromo-3-pyridylboronic acid
- 3-Bromo-5-(piperidin-4-yl)pyridine
Uniqueness
3-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is unique due to the presence of both a bromine atom and a Boc-protected piperidine group. This combination allows for versatile synthetic applications and provides a balance between reactivity and stability .
Propriétés
IUPAC Name |
tert-butyl 4-(5-bromopyridin-3-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-6-4-11(5-7-18)12-8-13(16)10-17-9-12/h8-11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAYIDCDFSOOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(Cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12303169.png)
![2-([1,1'-Biphenyl]-2-yl)propanoic acid](/img/structure/B12303178.png)



![6-[4-(4-Hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12303213.png)



![2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy-](/img/structure/B12303243.png)
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B12303246.png)
![[1,3-bis(1-naphthalen-1-ylethyl)-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B12303252.png)
